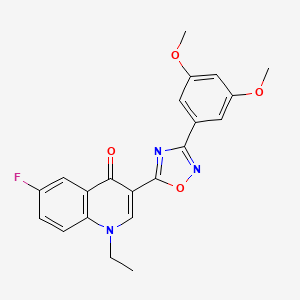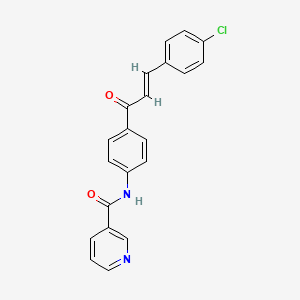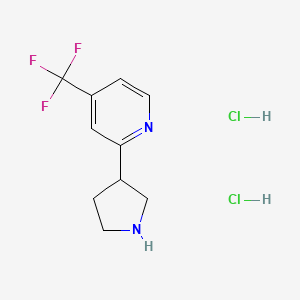
3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one is a structurally novel molecule that is likely to possess a range of biological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as the 6-fluoroquinazolinyl moiety and the 2-oxoquinoline structure, which are known to exhibit antimicrobial and antitumor activities .
Synthesis Analysis
The synthesis of related compounds involves a pharmacophore hybrid approach, as seen in the creation of 1,3,4-oxadiazole thioether derivatives containing a 6-fluoroquinazolinylpiperidinyl moiety . Another related compound, an α-aminophosphonate derivative with a 2-oxoquinoline structure, was synthesized using a one-pot three-component method . These methods suggest that the synthesis of the compound would also require careful design and execution to incorporate the desired functional groups and achieve the correct molecular architecture.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of a 1,3,4-oxadiazole derivative was confirmed by 1H NMR, 13C NMR, and HRMS spectra, and further corroborated by single-crystal X-ray diffraction analysis . Similarly, the antioxidant 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one was analyzed using NMR and mass spectroscopy, and its solid-state structure was determined, revealing weak intermolecular interactions that could influence its biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the provided papers. However, the synthesis of structurally related compounds typically involves the formation of key heterocyclic rings, such as oxadiazoles and quinolines, through cyclization reactions, and the attachment of various substituents to these core structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported, but related compounds have shown significant biological activities. For example, certain 1,3,4-oxadiazole derivatives exhibited superior antibacterial properties compared to commercially available bactericides . The α-aminophosphonate derivatives displayed moderate to high levels of antitumor activities against various cancer cell lines . These activities suggest that the compound may also possess notable physical and chemical properties that could be exploited for antimicrobial or antitumor applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities against several human cancer cell lines. These compounds exhibit moderate to high levels of antitumor activities, with some showing potent inhibitory activities compared to 5-fluorouracil (5-FU), a known anticancer agent. A representative compound demonstrated the ability to arrest cancer cells in specific stages of the cell cycle and induce apoptosis, highlighting its potential as an anticancer agent (Yilin Fang et al., 2016).
Antimicrobial Applications
Compounds synthesized from reactions involving oxadiazole with quinoline derivatives have shown promising antibacterial activity. Specifically, compounds synthesized using microwaves on basic alumina demonstrated improved yields and significantly reduced reaction times. These compounds were tested for in vitro antibacterial activity, showing promise against various bacterial strains (M. Kidwai et al., 2000).
Molecular Docking and Synthesis Studies
Molecular docking studies of novel 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad spectrum antitumor activity, with some compounds displaying selective activities towards specific cancer cell lines. These findings suggest the potential of these compounds to inhibit growth through specific biochemical pathways, including B-RAF kinase inhibition in melanoma cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Pharmacokinetics and Metabolism Studies
Studies focusing on the metabolism of P-glycoprotein inhibitors, such as HM-30181, have identified various metabolites in rats. These studies are crucial for understanding the in vitro and in vivo metabolic pathways of potential therapeutic compounds, which can inform further development and optimization for clinical applications (I. Paek et al., 2006).
Wirkmechanismus
Target of Action
The primary target of Compound X could be a specific protein or enzyme in the body. For instance, it might interact with a receptor like the fibroblast growth factor receptor (FGFR) .
Mode of Action
Compound X might bind to its target, thereby altering its function. This could involve inhibiting an enzyme, activating a receptor, or blocking a cellular pathway .
Biochemical Pathways
Upon interaction with its target, Compound X might affect various biochemical pathways. For example, it could inhibit a pathway involved in cell proliferation, leading to a decrease in cancer cell growth .
Result of Action
The molecular and cellular effects of Compound X’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits a pathway involved in cell growth, the result might be a decrease in the proliferation of certain cells .
Eigenschaften
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-4-25-11-17(19(26)16-9-13(22)5-6-18(16)25)21-23-20(24-29-21)12-7-14(27-2)10-15(8-12)28-3/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDPDRWNGOAKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)

![5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2500927.png)

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2500929.png)
![5-[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2500930.png)
![1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)-hydrochloride](/img/structure/B2500931.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2500932.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2500933.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2500946.png)